Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

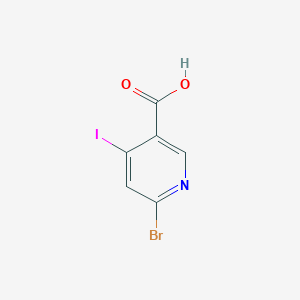

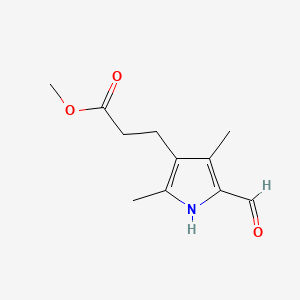

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has the empirical formula C8H9NO3 and a molecular weight of 167.16 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring in this compound is substituted with formyl, methyl, and propanoate groups .Physical And Chemical Properties Analysis

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a solid compound . It has the empirical formula C8H9NO3 and a molecular weight of 167.16 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Pyrrole Alkaloids : New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds, including variants of methyl pyrrole propanoate, were analyzed using spectroscopic data (Youn et al., 2013).

Antimicrobial Agents : Synthesis of (E)-methyl pyrrole-3-carboxylate derivatives was explored, and these compounds were evaluated for their in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Molecular Structures and Properties : Studies on benzodipyrrinones involved base-catalyzed condensation of compounds like methyl pyrrole propanoate. The molecular structures and properties of these compounds were analyzed using Nuclear Overhauser effect H-nmr studies (Boiadjiev & Lightner, 2003).

Biological Activities : Research on hybrid molecules derived from methyl pyrrole propanoate derivatives focused on their potential as anticonvulsants and antinociceptives. These compounds showed promising activity in preclinical seizure models and pain responses in mice (Kamiński et al., 2016).

Synthesis of Uracil Derivatives : The synthesis of uracil derivatives involving methyl pyrrole propanoate was explored. These compounds were characterized by spectroscopic methods, and their interaction with DNA was studied through UV spectra (Yao et al., 2013).

Salen-type Ligands : Salen-type ligands functionalized with pyrrole derivative pendant arms were synthesized, including 3-pyrrol-1-ylpropanoic acid derivatives. These compounds were characterized and their potential applications in catalysis and material science were explored (Andrade et al., 2005).

Zukünftige Richtungen

Pyrrole derivatives, such as “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate”, have a diverse range of biological activities, making them a potential source of new therapeutic agents . Future research could focus on exploring the therapeutic potential of this compound against various diseases or disorders.

Eigenschaften

IUPAC Name |

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYWXKWNBYRGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441412 |

Source

|

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

CAS RN |

18818-25-2 |

Source

|

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)